molecular formula C13H11ClN4O2 B3035229 4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 303997-23-1

4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B3035229
CAS No.: 303997-23-1
M. Wt: 290.7 g/mol
InChI Key: SKBPGXRGDRIJDW-UHFFFAOYSA-N
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Description

4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloroanilino group, a dimethylamino group, and an oxazine ring. Its molecular formula is C13H12ClN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Mannich reaction, where vanillin, aromatic amines (such as 4-chloroaniline), and cyclohexanone are used as starting materials. The reaction is catalyzed by chloroacetate ethanolamine-based ionic liquids and performed in ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (such as temperature, pressure, and catalysts) can enhance yield and efficiency. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various halogenated derivatives.

Scientific Research Applications

4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile involves its interaction with molecular targets and pathways. For instance, its derivatives can induce oxidative stress in cancer cells, leading to cytotoxic effects . The compound may also inhibit specific enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is unique due to its combination of functional groups and the presence of the oxazine ring. This structure imparts specific chemical and biological properties that are distinct from similar compounds.

Properties

IUPAC Name

4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-18(2)13-17-11(10(7-15)12(19)20-13)16-9-5-3-8(14)4-6-9/h3-6,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBPGXRGDRIJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135656
Record name 4-[(4-Chlorophenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303997-23-1
Record name 4-[(4-Chlorophenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303997-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
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4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
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4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
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4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
Reactant of Route 5
4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
Reactant of Route 6
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4-(4-chloroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

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